molecular formula C12H16O B13959934 Benzene, (3-propoxy-1-propenyl)- CAS No. 54518-01-3

Benzene, (3-propoxy-1-propenyl)-

Cat. No.: B13959934
CAS No.: 54518-01-3
M. Wt: 176.25 g/mol
InChI Key: FOULKAPJVUMBTM-UHFFFAOYSA-N
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Description

Benzene, (3-propoxy-1-propenyl)- is an organic compound with the molecular formula C12H16O. It is a derivative of benzene, where a propoxy group is attached to the benzene ring through a propenyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (3-propoxy-1-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 3-propoxy-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzene, (3-propoxy-1-propenyl)- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between benzene and propoxy-propenyl intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzene, (3-propoxy-1-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.

Major Products Formed

    Oxidation: Benzene, (3-propoxy-1-propenyl)- can be oxidized to form benzene, (3-propoxy-1-propanoic acid).

    Reduction: The reduction product is benzene, (3-propoxypropyl)-.

    Substitution: Products include halogenated or nitrated derivatives of Benzene, (3-propoxy-1-propenyl)-.

Scientific Research Applications

Benzene, (3-propoxy-1-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, (3-propoxy-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. Pathways involved may include electrophilic aromatic substitution and radical-mediated processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a methoxy group instead of a propoxy group.

    Benzene, (3-chloro-1-propenyl)-: Contains a chloro group instead of a propoxy group.

    Benzene, (3-ethoxy-1-propenyl)-: Features an ethoxy group in place of the propoxy group.

Uniqueness

Benzene, (3-propoxy-1-propenyl)- is unique due to the presence of the propoxy group, which imparts distinct physical and chemical properties compared to its analogs

Properties

CAS No.

54518-01-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-propoxyprop-1-enylbenzene

InChI

InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3

InChI Key

FOULKAPJVUMBTM-UHFFFAOYSA-N

Canonical SMILES

CCCOCC=CC1=CC=CC=C1

Origin of Product

United States

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